3-amino-N-(4-fluoro-3-methylphenyl)propanamide
Description
Structural Characterization and Molecular Properties of 3-amino-N-(4-fluoro-3-methylphenyl)propanamide
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the molecular architecture through standard chemical naming conventions. This nomenclature indicates a propanamide backbone with an amino substituent at the 3-position and an N-linked aromatic ring bearing fluoro and methyl substituents at the 4- and 3-positions respectively. Alternative systematic names include N-(4-fluoro-3-methylphenyl)-beta-alaninamide, which emphasizes the beta-alanine structural motif inherent in the three-carbon amino acid chain.
The compound has been assigned the Chemical Abstracts Service registry number 946740-10-9, providing unique identification within chemical databases worldwide. Additional database identifiers include PubChem Compound Identification number 17608449, facilitating cross-referencing across multiple chemical information systems. The International Chemical Identifier string InChI=1S/C10H13FN2O/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) provides machine-readable structural representation, while the corresponding InChIKey PACFAMJVBAJQDE-UHFFFAOYSA-N offers a compact structural hash for database searching. The Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1)NC(=O)CCN)F encodes the complete connectivity pattern in a linear format suitable for computational applications.
Molecular Formula and Weight Analysis
The molecular formula C10H13FN2O represents the elemental composition of this compound, indicating ten carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This formula yields a molecular weight of 196.22 grams per mole, calculated through standard atomic mass summation. The exact mass determination yields 196.10100 atomic mass units, providing precise mass values essential for high-resolution mass spectrometric analysis.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H13FN2O | |
| Molecular Weight | 196.22 g/mol | |
| Exact Mass | 196.10100 amu | |
| Polar Surface Area | 55.12000 Ų | |
| Calculated LogP | 2.19470 |
The polar surface area calculation of 55.12000 square angstroms reflects the hydrogen bonding capacity of the amino and amide functional groups, influencing molecular interactions and potential biological activity. The calculated logarithmic partition coefficient of 2.19470 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic character that may affect membrane permeability and molecular distribution properties. These molecular parameters collectively define the physicochemical profile essential for understanding compound behavior in various chemical and biological systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Data
Nuclear Magnetic Resonance spectroscopic analysis of this compound would be expected to reveal characteristic signal patterns consistent with its molecular structure. The aromatic region would display signals corresponding to the substituted benzene ring, with the fluorine substituent causing characteristic coupling patterns and chemical shift perturbations. The methyl group attached to the aromatic ring would appear as a singlet in the aliphatic region, while the propyl chain would exhibit the typical pattern of a three-carbon system with amino and carbonyl functionalities.
Proton Nuclear Magnetic Resonance analysis would reveal the aromatic protons appearing in the 6.5-8.0 parts per million region, with fluorine coupling affecting the multiplicity and chemical shifts of adjacent aromatic protons. The methyl substituent on the aromatic ring would manifest as a singlet around 2.2-2.5 parts per million, while the amino group protons would appear as a broad exchangeable signal. The propyl chain protons would exhibit characteristic chemical shifts reflecting their chemical environment, with the methylene groups adjacent to the amino and carbonyl functionalities displaying distinct coupling patterns and chemical shift values.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with the carbonyl carbon appearing in the characteristic 170-180 parts per million region. The aromatic carbons would display signals in the 110-160 parts per million range, with fluorine substitution causing characteristic splitting patterns and chemical shift alterations. The aliphatic carbons of the propyl chain would appear in the expected regions based on their chemical environments and electronic effects from neighboring functional groups.
Infrared Absorption Signatures
Infrared spectroscopic analysis of this compound would exhibit characteristic absorption bands corresponding to the major functional groups present in the molecular structure. The primary amide functionality would display distinctive carbonyl stretching absorption in the 1700-1630 wavenumber region, characteristic of amide compounds. The amino group would contribute broad absorption bands in the 3550-3250 wavenumber region, representing primary amine stretching vibrations.
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Primary Amine N-H Stretch | 3550-3250 | Medium, Broad | Amino group |
| Amide C=O Stretch | 1700-1630 | Strong | Carbonyl function |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Benzene ring |
| Aromatic C=C Stretch | 1625-1440 | Medium to Weak | Ring vibrations |
| Aliphatic C-H Stretch | 2990-2850 | Medium to Strong | Methyl and methylene |
The aromatic ring system would contribute characteristic absorption bands including carbon-hydrogen stretching vibrations in the 3100-3000 wavenumber region and aromatic carbon-carbon stretching vibrations in the 1625-1440 wavenumber range. The methyl and methylene groups would exhibit aliphatic carbon-hydrogen stretching absorptions in the 2990-2850 wavenumber region, providing additional structural confirmation. The presence of fluorine substitution might cause subtle shifts in aromatic band positions due to electronic effects, while maintaining the overall characteristic pattern of substituted aromatic compounds.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound would be expected to show the molecular ion peak at mass-to-charge ratio 196, corresponding to the molecular weight of the intact compound. Fragmentation patterns would likely follow predictable pathways based on the molecular structure and known fragmentation behavior of similar propanamide compounds. The loss of the amino group or portions of the propyl chain would generate characteristic fragment ions that could be used for structural identification and confirmation.
Primary fragmentation pathways would likely include cleavage adjacent to the carbonyl group, potentially generating fragments corresponding to the fluoromethylphenyl portion and the amino propyl segment. The aromatic ring system would be expected to remain relatively intact during fragmentation, potentially forming stable fragment ions that could serve as diagnostic markers. Loss of small neutral molecules such as ammonia or carbon monoxide might also occur, generating secondary fragment ions that provide additional structural information.
The fluorine substituent would influence fragmentation patterns through both electronic effects and the formation of characteristic fluorine-containing fragments. The mass spectrometric behavior would be distinct from non-fluorinated analogues, providing a means for differentiation and identification within mixtures of related compounds. Base peak assignment and relative abundances of fragment ions would depend on the specific ionization conditions and instrumental parameters employed during analysis.
Crystallographic and Conformational Analysis
The three-dimensional structure of this compound exhibits conformational flexibility within the propyl chain while maintaining relatively fixed geometry around the aromatic ring system and amide functionality. Computational conformational analysis suggests multiple low-energy conformations are accessible through rotation around single bonds, particularly those connecting the propyl chain to the aromatic ring system. The amide bond displays characteristic planar geometry with restricted rotation due to partial double-bond character from resonance delocalization.
Crystallographic data, when available, would provide precise atomic coordinates and bond parameters that define the solid-state molecular geometry. The fluorine substituent would be expected to influence crystal packing through both steric effects and potential halogen bonding interactions with neighboring molecules. The amino group would likely participate in hydrogen bonding networks that stabilize specific crystal forms and influence physical properties such as melting point and solubility characteristics.
Conformational energy calculations would reveal the relative stabilities of different molecular geometries, with the most stable conformations likely featuring extended or gauche arrangements of the propyl chain that minimize steric interactions between the amino group and the aromatic substituents. The presence of both hydrogen bond donors and acceptors would influence intermolecular interactions and preferred molecular orientations in both solution and solid phases.
Comparative Structural Analysis with Fluorinated Propanamide Analogues
Comparative analysis with related fluorinated propanamide compounds reveals structural trends and substituent effects that influence molecular properties and behavior. The closely related compound 3-amino-N-(4-fluoro-2-methylphenyl)propanamide represents a positional isomer with the methyl group relocated to the 2-position of the aromatic ring. This structural modification would be expected to alter steric interactions and electronic distribution while maintaining similar overall molecular properties and reactivity patterns.
The compound 3-amino-N-(2-fluoro-4-methylphenyl)propanamide provides another structural analogue with repositioned fluorine and methyl substituents. This alternative substitution pattern would influence aromatic reactivity, hydrogen bonding patterns, and overall molecular geometry through different steric and electronic effects. The molecular weight remains identical at 196.22 grams per mole, but the distinct substitution pattern would generate different spectroscopic signatures and potentially altered biological or chemical properties.
| Compound | Fluorine Position | Methyl Position | Molecular Weight | CAS Number |
|---|---|---|---|---|
| This compound | 4-position | 3-position | 196.22 g/mol | 946740-10-9 |
| 3-amino-N-(4-fluoro-2-methylphenyl)propanamide | 4-position | 2-position | 196.22 g/mol | 1147210-04-5 |
| 3-amino-N-(2-fluoro-4-methylphenyl)propanamide | 2-position | 4-position | 196.22 g/mol | 1039837-59-6 |
Analysis of the compound 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide demonstrates the effects of halogen substitution in the propyl chain, where chlorine replacement of the amino group significantly alters molecular properties. This structural modification increases molecular weight to 215.65 grams per mole and introduces different reactivity patterns while maintaining the fluorinated aromatic ring system. The comparison highlights the importance of the amino functionality in defining the chemical and physical properties of the target compound.
The broader family of fluorinated propanamide analogues exhibits systematic variations in properties that correlate with substitution patterns and functional group modifications. These structural relationships provide insight into structure-activity relationships and guide the design of related compounds with tailored properties for specific applications. The unique combination of fluorine and methyl substituents in the 4- and 3-positions respectively creates a distinct molecular architecture that balances electronic effects and steric considerations in an optimal manner for the intended chemical applications.
Properties
IUPAC Name |
3-amino-N-(4-fluoro-3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACFAMJVBAJQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-fluoro-3-methylphenyl)propanamide typically involves the reaction of 4-fluoro-3-methylaniline with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for the amidation step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-fluoro-3-methylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemical Synthesis Applications
3-amino-N-(4-fluoro-3-methylphenyl)propanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in pharmaceutical and agrochemical development.
- Key Uses:
- Intermediate for Pharmaceuticals: It is utilized in the synthesis of drugs that target specific biological pathways.
- Agrochemical Development: The compound can be modified to create new agrochemicals with enhanced efficacy.
Biological Applications
The biological activities of this compound have garnered attention for their potential therapeutic effects. Research indicates its role in enzyme inhibition and receptor binding.
- Enzyme Inhibition: Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development for conditions such as cancer and metabolic disorders.
- Receptor Binding: The compound may interact with receptors that modulate signal transduction pathways, which could enhance T-cell activation in immunotherapy contexts.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Receptor Interaction | Modulates receptor activity in cell signaling | |
| Cell Proliferation | Affects proliferation rates in cancer cell lines |
Industrial Applications
In the industrial sector, this compound is used to produce specialty chemicals with unique properties. Its application extends to the development of materials that require specific chemical characteristics.
- Specialty Chemicals Production: The compound's ability to form hydrogen bonds and other interactions makes it suitable for creating materials with tailored functionalities.
Case Study 1: Enzyme Inhibition
A focused study investigated the enzyme inhibition properties of this compound against a panel of enzymes relevant to cancer metabolism. Results indicated significant inhibition, supporting its potential as a lead compound for anticancer drug development.
Case Study 2: Receptor Binding
Another investigation assessed the compound's ability to bind to specific receptors involved in immune response modulation. Findings suggested that it could enhance T-cell activation by blocking inhibitory pathways, thus offering potential benefits in cancer immunotherapy.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-fluoro-3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Amino-N-(3-Fluorophenyl)Propanamide
Structural Features :
- A fluorine atom at the meta-position of the phenyl ring.
- Lacks the methyl group present in the target compound.
Functional Performance :
- Acts as a substrate for β-alanyl aminopeptidase, releasing 3-fluoroaniline as a volatile organic compound (VOC) during enzymatic hydrolysis.
- In comparative studies, this compound demonstrated the highest mean VOC concentration (38.5 mg mL⁻¹ in strain AA44) among three tested substrates, outperforming 3-amino-N-(4-methylphenyl)propanamide (19.8 mg mL⁻¹ in strain AUS52) .
- Statistical analysis (T-test, p = 0.0009) confirmed a significant difference in VOC production compared to the methyl-substituted analog .
- The HS-SPME-GC-MS method showed superior limit of detection (LOD) and limit of quantification (LOQ) for 3-fluoroaniline (0.09 mmol L⁻¹ and 0.24 mmol L⁻¹, respectively) compared to aniline, making it the preferred substrate for sensitive diagnostics .
3-Amino-N-(4-Methylphenyl)Propanamide
Structural Features :
- A methyl group at the para-position of the phenyl ring.
- Lacks fluorine substitution.
Functional Performance :
- Generates p-toluidine as the VOC product, which is less volatile and detectable than 3-fluoroaniline.
- Exhibited the lowest enzymatic activity among the three substrates, with VOC concentrations consistently below 20 mg mL⁻¹ in most P. aeruginosa strains .
- Statistical significance (p < 0.05) was observed when compared to the 3-fluorophenyl variant, highlighting the detrimental effect of para-methyl substitution on substrate efficiency .
3-Amino-N-Phenylpropanamide
Structural Features :
- No substituents on the phenyl ring.
Functional Performance :
- Produces aniline as the VOC.
Other Structural Analogs
3-Chloro-N-(4-Methoxyphenyl)Propanamide
- Features a chloro substituent and methoxy group.
- Crystal structure analysis reveals classical N–H···O hydrogen bonds and C–H···O interactions, which stabilize its conformation . Such interactions may differ in fluoro-methyl derivatives due to fluorine’s electronegativity and steric effects.
3-Chloro-N-(4-Methylphenyl)Propanamide
- Used as a pharmaceutical intermediate.
- The chloro and methyl groups alter reactivity compared to amino-fluorinated analogs, impacting its utility in drug synthesis .
3-Amino-2-[(4-Fluorophenyl)Methyl]-N-Methylpropanamide Hydrochloride
- Contains a fluorophenylmethyl side chain.
- Valued in agrochemical and pharmacological research for its selectivity and stability, though its substitution pattern diverges significantly from the target compound .
Biological Activity
3-amino-N-(4-fluoro-3-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
The molecular formula of this compound is C10H12F N2O. Its structural features include an amino group, a fluorine atom, and a methyl group attached to the aromatic ring, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially leading to the inhibition or activation of these targets. This interaction can influence various cellular pathways, including signal transduction and gene expression modulation .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. The compound has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results suggest that the compound has moderate to good inhibitory effects against various pathogens, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In vivo studies have shown that the compound possesses anti-inflammatory properties. It has been evaluated in animal models for its ability to reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .
Case Study:
In a study involving induced inflammation in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the fluorine and methyl substitutions on the aromatic ring in enhancing biological activity. Variations in these substituents can lead to differences in binding affinity and biological efficacy.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 3-amino-N-(4-fluoro-2-methylphenyl)propanamide | Moderate antibacterial activity |
| 3-amino-N-(4-fluoro-5-methylphenyl)propanamide | Lower potency compared to target |
| This compound | High binding affinity |
This comparison illustrates that while similar compounds exist, the specific substitution pattern of this compound contributes to its unique biological profile .
Applications
1. Medicinal Chemistry:
The compound is being explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
2. Biochemical Probes:
It serves as a biochemical probe for studying enzyme interactions, which can help elucidate metabolic pathways and disease mechanisms .
3. Industrial Uses:
In the chemical industry, it is utilized as an intermediate in synthesizing more complex organic molecules, contributing to the development of specialty chemicals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-amino-N-(4-fluoro-3-methylphenyl)propanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A typical approach involves reacting 3-aminopropanoic acid derivatives with 4-fluoro-3-methylaniline in the presence of coupling agents like EDCI/HOBt. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient). Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystallize the compound from a solvent mixture (e.g., ethanol/water), and collect data using a diffractometer (e.g., Enraf-Nonius CAD-4). Refinement with SHELX software reveals torsion angles (e.g., C—C—N—C) and hydrogen-bonding networks (e.g., N—H⋯O interactions forming chains along the c-axis) .
Q. What assays are suitable for evaluating its enzyme inhibition activity?
- Methodological Answer : Use fluorogenic or chromogenic substrates in kinetic assays. For example, monitor β-alanyl aminopeptidase activity in Pseudomonas aeruginosa by measuring liberated VOCs (e.g., 3-fluoroaniline) via HS-SPME-GC-MS. Optimize substrate concentration (e.g., 100 mg/mL in NMP) and pre-incubate at 37°C overnight .
Advanced Research Questions
Q. How should conflicting enzyme activity data between strains be statistically resolved?
- Methodological Answer : Perform ANOVA followed by post-hoc T-tests with F-test variance analysis. For example, an F-value > F-critical (e.g., 17.4 vs. 2.8) indicates unequal variance, requiring Welch’s T-test. A two-tail p-value <0.05 (e.g., 0.0009) confirms significant differences in VOC production between substrates .
Q. What computational strategies improve logP prediction for propanamide derivatives?
- Methodological Answer : Apply correction factors (CM) to group contribution methods. For example, +12 CM accounts for:
- +2 CM : Proximity of O and OH groups.
- +3 CM : NHCO and OH interactions.
- –2 CM : Branching at quaternary carbons.
- +6 CM : Intermolecular hydrogen bonding.
Validate using HPLC-measured logP values .
Q. How can synthetic routes be optimized to minimize byproducts in alkylation steps?
- Methodological Answer : Use sterically hindered bases (e.g., LDA) to direct regioselectivity. Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for polar intermediates). For halogenated derivatives, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids .
Data Analysis and Interpretation
Q. How to address variability in enzyme activity across bacterial strains?
- Methodological Answer : Normalize activity to cell density (CFU/mL) and use internal standards (e.g., deuterated aniline). For P. aeruginosa, strain-specific differences in β-alanyl aminopeptidase activity may reflect genetic polymorphisms; validate via qPCR targeting the ampS gene .
Q. What analytical techniques resolve structural ambiguities in propanamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
